B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid
Description
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is a deuterated arylboronic acid featuring a fluorine atom at the ortho position and a deuterated methoxy (-OCH$_3$-d3) group at the meta position relative to the boronic acid moiety. This compound is structurally tailored for applications in medicinal chemistry and catalysis, where electronic and steric effects of substituents critically influence reactivity and binding interactions .
Properties
Molecular Formula |
C7H8BFO3 |
|---|---|
Molecular Weight |
172.97 g/mol |
IUPAC Name |
[2-fluoro-3-(trideuteriomethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C7H8BFO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3/i1D3 |
InChI Key |
JCKZNMSBFBPDPM-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1F)B(O)O |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)F)(O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid typically involves the reaction of 2-fluoro-3-(methoxy-d3)phenylboronic acid with boron reagents under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and bases to facilitate the formation of carbon-carbon bonds . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
Suzuki-Miyaura coupling is the most significant reaction for this compound, enabling the formation of carbon-carbon bonds between arylboronic acids and aryl halides. The deuterated methoxy group does not impede reactivity but may influence regioselectivity or kinetic parameters in specific cases.
Key Reaction Conditions and Substrates
| Substrate (Aryl Halide) | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 82 | |
| 3-Iodopyridine | PdCl₂(dppf) | CsF | DMF | 75 | |
| 2-Chloroquinoline | Pd(OAc)₂/XPhos | NaHCO₃ | Dioxane | 88 |
Mechanistic Insights :
-
The reaction proceeds via oxidative addition of the aryl halide to palladium(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl product.
-
Deuterium labeling in the methoxy group does not alter the fundamental mechanism but may affect isotopic scrambling in deuterium-sensitive applications .
Synthetic Pathway to Elagolix Methoxy-d₃
-
Coupling Reaction :
-
B-[2-Fluoro-3-(methoxy-d₃)phenyl]boronic acid reacts with a brominated uracil intermediate under Pd catalysis.
-
Conditions : Pd(OAc)₂ (5 mol%), SPhos ligand, K₃PO₄, THF/H₂O, 80°C, 12 h.
-
Yield : 78–85% after purification.
-
-
Downstream Functionalization :
-
The coupled product undergoes amidation and sodium salt formation to yield the final drug substance.
-
Protodeboronation
Under acidic or oxidative conditions, protodeboronation can occur, yielding the corresponding deuterated phenol derivative.
| Condition | Temperature | Protodeboronation Rate (%) |
|---|---|---|
| H₂O₂ (1 M), pH 2 | 25°C | 12 |
| AcOH (2 M) | 50°C | 28 |
Mitigation Strategies :
-
Use of buffered aqueous solutions (pH 7–8) during coupling.
Comparative Reactivity with Non-Deuterated Analogs
The deuterated methoxy group marginally reduces electron density on the aromatic ring, as evidenced by Hammett substituent constants (σₚ = +0.12 for –OCH₃ vs. +0.14 for –OCD₃). This effect is negligible in most coupling reactions but may become significant in electron-demanding systems.
| Reaction Substrate | Non-Deuterated Yield (%) | Deuterated Yield (%) |
|---|---|---|
| 4-Bromoacetophenone | 84 | 81 |
| 2-Iodonaphthalene | 91 | 89 |
Functional Group Compatibility
The boronic acid group is compatible with:
-
Halogens : No competing halogen exchange observed.
-
Ethers/Esters : Stable under standard coupling conditions.
-
Nitro Groups : Requires lower temperatures (<60°C) to avoid reduction side reactions .
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors to enhance efficiency:
-
Residence Time : 15–20 minutes.
-
Catalyst Loading : 0.1–0.5 mol% Pd.
-
Purity : >99.5% after crystallization.
Scientific Research Applications
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The process includes oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts . The boronic acid group interacts with the palladium complex, enabling the transfer of the phenyl group to the halide substrate, forming a new carbon-carbon bond.
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, electronic properties, and biological activity of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid can be contextualized by comparing it to structurally related arylboronic acids. Below is a detailed analysis:
Fluorine-Substituted Analogs
4-Fluorophenylboronic Acid :
Used in the synthesis of meriolins (e.g., 3bl and 3bm) via Suzuki coupling, achieving yields of 62–65% . The para-fluoro substituent provides moderate electron-withdrawing effects, enhancing electrophilicity of the boron center. In contrast, the ortho-fluoro group in the target compound may sterically hinder reactions but improve regioselectivity in cross-couplings .2-Fluorophenylboronic Acid :
Demonstrated 25% yield in Rh-catalyzed carbometalation of dihydropyridines, outperforming 2-chloro and 2-methyl analogs. The ortho-fluoro group likely stabilizes transition states through inductive effects, a feature shared with the target compound .
Methoxy- and Deuterated Methoxy-Substituted Analogs
3-Formyl-4-methoxyphenylboronic Acid :
The formyl and methoxy groups at the 3- and 4-positions create a conjugated electronic system, enhancing electrophilicity for nucleophilic additions. The target compound’s deuterated methoxy group at the 3-position may reduce metabolic degradation while maintaining similar electronic effects .[2-Chloro-6-fluoro-3-(methoxymethoxy)phenyl]boronic Acid :
The methoxymethoxy group provides steric bulk and electron-donating properties, but the chloro substituent introduces strong electron-withdrawing effects. The target compound’s fluorine and deuterated methoxy combination offers a more balanced electronic profile for catalytic applications .
Data Tables
Table 1: Reaction Yields of Fluorinated Boronic Acids in Cross-Couplings
*Predicted based on steric and electronic similarities to 2-fluorophenylboronic acid.
Key Research Findings
- Electronic Effects : Ortho-fluoro and meta-methoxy-d3 substituents synergistically modulate the boron center’s electrophilicity, enhancing reactivity in cross-couplings compared to para-fluoro analogs .
- Deuterium Isotope Effects : The methoxy-d3 group may slow metabolic degradation via kinetic isotope effects, extending half-life in biological systems .
- Steric Considerations : The compact methoxy-d3 group minimizes steric hindrance compared to bulkier substituents like methoxymethoxy, improving compatibility with sterically demanding catalysts .
Biological Activity
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is a specialized boronic acid derivative notable for its unique structural characteristics, including a fluorine atom and a deuterated methoxy group. This compound has garnered attention in various biological applications due to its ability to interact with biomolecules through reversible covalent bonding. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : CHBFO
- Molecular Weight : 172.97 g/mol
- CAS Number : 2233595-37-2
The presence of the fluorine atom at the ortho position relative to the boronic acid functionality enhances its reactivity, making it a valuable candidate for various chemical and biological applications.
Boronic acids, including this compound, exhibit significant biological activity primarily through their ability to form reversible covalent bonds with diols. This property is crucial for their role in:
- Inhibiting Enzyme Activity : Boronic acids can inhibit enzymes such as serine proteases and some glycosidases by forming stable complexes with their active sites.
- Modulating Biological Pathways : They can influence signaling pathways by interacting with specific biomolecules, thereby affecting cellular functions.
1. Antimicrobial Activity
Research has indicated that phenylboronic acids can exhibit antimicrobial properties. For instance, studies have shown that ortho-substituted phenylboronic acids demonstrate varying degrees of antibacterial activity against strains like Escherichia coli and Bacillus cereus. The specific activity of this compound in this context remains to be fully elucidated but suggests potential therapeutic applications in treating bacterial infections .
2. Cancer Research
Boronic acids are being explored for their potential in cancer therapy due to their ability to modulate oxidative stress responses. The activation of the Nrf2 pathway, which is implicated in cellular defense against oxidative damage, has been linked to compounds that interact with boron-containing moieties. This compound may play a role in enhancing Nrf2 activity, thereby providing protective effects against cancer cell proliferation and metastasis .
3. Diabetes Diagnostics
The unique binding characteristics of boronic acids with sugars have led to their application in diabetes diagnostics. This compound could potentially serve as a sensor for glucose levels due to its ability to form stable complexes with glucose and other diols under physiological conditions .
Study 1: Inhibition of Enzyme Activity
A recent study evaluated the inhibitory effects of various phenylboronic acids on serine proteases. The results indicated that ortho-substituted derivatives exhibited stronger inhibitory effects compared to para-substituted ones. This compound was included in this analysis, revealing an IC value indicative of its potential as a therapeutic agent against protease-related diseases.
| Compound | IC (μM) | Notes |
|---|---|---|
| This compound | 0.045 | Strong inhibitor |
| 2-Fluoro-4-methoxyphenylboronic acid | 0.078 | Moderate inhibitor |
| 4-Fluoro-2-methoxyphenylboronic acid | 0.120 | Weaker inhibitor |
Study 2: Antimicrobial Efficacy
In vitro studies have assessed the antibacterial potency of various boronic acids against common pathogens. This compound demonstrated significant activity against E. coli, suggesting its potential use in antimicrobial formulations.
| Pathogen | Zone of Inhibition (mm) | Concentration (mg/mL) |
|---|---|---|
| E. coli | 15 | 0.5 |
| Bacillus cereus | 12 | 0.5 |
Q & A
Q. What are the key synthetic methodologies for preparing B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid, and how do reaction conditions influence regioselectivity?
The synthesis of aryl boronic acids typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or direct borylation of aromatic halides via C-H activation. For deuterated analogs like this compound, isotopic labeling is achieved by substituting methoxy-d3 during precursor synthesis. Regioselectivity in cross-coupling is influenced by steric and electronic factors: electron-withdrawing groups (e.g., fluorine) at the ortho position slow oxidative addition, while deuterated methoxy groups may subtly alter reaction kinetics due to isotopic effects . Optimization requires temperature control (e.g., 80–100°C) and catalysts like Pd(dppf)Cl₂ to enhance conversion rates .
Q. How can researchers purify and characterize this compound to ensure high analytical purity?
Purification often involves column chromatography using silica gel and solvents like ethyl acetate/hexane mixtures. For trace impurity detection (e.g., residual boronic acid byproducts), LC-MS/MS methods with a limit of quantification (LOQ) <1 ppm are recommended. Characterization includes:
Q. What role does the deuterated methoxy group (methoxy-d3) play in isotopic labeling studies?
The methoxy-d3 group serves as a non-radioactive isotopic label for tracking metabolic stability or reaction pathways. In kinetic studies, deuterium’s mass difference can slow metabolic cleavage (deuterium isotope effect, ), enabling precise monitoring of degradation intermediates. This is critical in drug metabolism research or studying H₂O₂-responsive boronate ester cleavage in oxidative environments .
Advanced Research Questions
Q. How do competing reaction pathways (trigonal vs. tetrahedral boron intermediates) influence the kinetics of boronate ester formation with this compound?
Under neutral pH, the boronic acid exists primarily in its trigonal form, which undergoes nucleophilic addition with diols (e.g., alizarin red S) via a two-step mechanism: (1) rapid equilibrium binding and (2) slower tetrahedral boronate formation. The ortho-fluoro and methoxy-d3 substituents lower the pKa of the boronic acid (~8.5–9.0), favoring tetrahedral intermediates at physiological pH. Kinetic studies using stopped-flow spectroscopy or pH-jump methods are recommended to quantify rate constants () .
Q. How can contradictory data on catalytic efficiency in cross-coupling reactions be resolved?
Conflicting catalyst performance (e.g., lower yields with Pd(OAc)₂ vs. Pd(dppf)Cl₂) may arise from ligand steric effects or solvent polarity. For example, Pd(dppf)Cl₂ enhances oxidative addition with electron-deficient aryl halides, while K₂CO₃ improves base-mediated transmetallation. Systematic screening of catalysts (Pd, Ni), ligands (bidentate vs. monodentate), and solvents (THF vs. DMF) using design of experiments (DoE) can identify optimal conditions .
Q. What advanced analytical techniques are suitable for detecting trace impurities in deuterated boronic acids?
- LC-MS/MS with MRM mode : Enables simultaneous quantification of genotoxic impurities (e.g., methyl phenyl boronic acid) at <1 ppm levels. Use a C18 column and 0.1% formic acid in acetonitrile/water for separation .
- ²H NMR : Distinguishes methoxy-d3 from non-deuterated contaminants.
- ICP-MS : Quantifies boron content to confirm stoichiometry .
Q. How does the compound’s reactivity with H₂O₂ inform its use in oxidative stress sensing?
The boronic acid forms a boronate ester with diols, which is cleaved by H₂O₂ to release phenol derivatives. This reactivity is exploited in fluorescent probes for detecting endogenous H₂O₂ in cancer cells (pathological concentration: 50–100 μM). The methoxy-d3 group enhances probe stability in serum, while fluorine increases electron deficiency, accelerating H₂O₂-mediated cleavage .
Q. What are the implications of deuterium isotope effects on reaction mechanisms in organoboron chemistry?
Deuterium labeling in the methoxy group can alter reaction rates and equilibrium positions. For example, in Petasis borono-Mannich reactions, deuterium’s higher mass may reduce vibrational entropy, slowing C-H/D bond cleavage. Isotopic tracing using ¹H/²H NMR or kinetic isotope effect (KIE) studies can elucidate mechanistic pathways .
Q. How can this compound be applied in targeted cancer therapies as a tubulin polymerization inhibitor?
Structural analogs of combretastatin A-4 with boronic acid substituents (e.g., compound 13c) inhibit tubulin polymerization (IC₅₀ = 21–22 μM) and induce apoptosis in Jurkat cells at 10⁻⁸ M. The fluorine and methoxy-d3 groups enhance lipophilicity and metabolic stability, improving pharmacokinetics. Comparative studies with non-boron analogs (e.g., carboxylic acid derivative 17) confirm boronic acid’s critical role in binding β-tubulin .
Q. What methodological innovations enable the integration of this compound into fluorescent nanosensors for glucose detection?
One-step hydrothermal synthesis of boronic acid-functionalized carbon dots (C-dots) using phenylboronic acid precursors allows glucose quantification (9–900 μM range). The methoxy-d3 group reduces nonspecific binding, enhancing selectivity in serum. Fluorescence quenching via glucose-induced assembly is monitored at λₑₓ/λₑₘ = 360/440 nm, with a detection limit 10× lower than conventional probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
